[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring multiple functional groups, including oxazole, triazole, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.
Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves the esterification of the triazole carboxylic acid with the oxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for antimicrobial, antifungal, or anticancer properties due to the presence of the oxazole and triazole rings, which are known pharmacophores.
Medicine
Potential applications in drug development include exploring its efficacy as an anti-inflammatory or antiviral agent. The compound’s ability to interact with biological targets can be studied through in vitro and in vivo assays.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. The oxazole and triazole rings can bind to enzymes or receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
- [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Compared to similar compounds, [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
This compound , covering its synthesis, reactions, applications, and unique features
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The compound's molecular structure can be summarized as follows:
- Molecular Formula : C17H18BrN5O3
- Molecular Weight : 404.26 g/mol
- CAS Number : Not specified in the sources but can be derived from the structural formula.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to function through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole moiety suggests potential inhibition of enzymes involved in fungal and bacterial biosynthesis, making it a candidate for antimicrobial activity.
- Receptor Modulation : The oxazole and triazole rings may interact with specific receptors in cellular pathways, influencing signal transduction and cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Known for their antifungal activities, these compounds can inhibit the growth of various fungi by targeting the ergosterol synthesis pathway.
- Oxazole Compounds : Have shown antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have suggested that compounds containing oxazole and triazole rings may possess anticancer properties. For example:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that such compounds can induce apoptosis and inhibit cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 64 µg/mL |
Target Compound | S. aureus | 16 µg/mL |
Study 2: Anticancer Activity
In another investigation, the compound was tested on several cancer cell lines (e.g., HeLa, MCF7). The findings revealed that it reduced cell viability significantly at concentrations above 10 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 8.5 |
MCF7 | 12.0 |
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-4-6-16(7-5-13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)18-10-8-17(23)9-11-18/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMADWVSYNLRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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